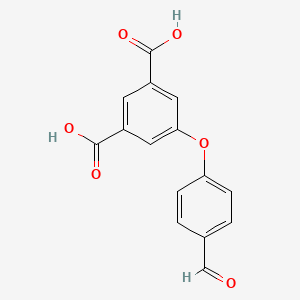
5-(4-Formylphenoxy)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Formylphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O6 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 4-formylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenoxy)isophthalic acid typically involves the reaction of isophthalic acid with 4-formylphenol under specific conditions. One common method includes:
Esterification: Isophthalic acid is first esterified with methanol to form dimethyl isophthalate.
Nucleophilic Substitution: The dimethyl isophthalate is then reacted with 4-formylphenol in the presence of a base such as potassium carbonate to form the desired product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Formylphenoxy)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 5-(4-Carboxyphenoxy)isophthalic acid.
Reduction: 5-(4-Hydroxymethylphenoxy)isophthalic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Formylphenoxy)isophthalic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It can also be used in the design of drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .
Mecanismo De Acción
The mechanism of action of 5-(4-Formylphenoxy)isophthalic acid and its derivatives often involves coordination with metal ions. The formyl and carboxyl groups can chelate metal ions, forming stable complexes that can interact with biological targets or catalyze chemical reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 5-(4-Carboxyphenoxy)isophthalic acid
- 5-(4-Hydroxymethylphenoxy)isophthalic acid
- 5-(4-Aminophenoxy)isophthalic acid
Comparison: 5-(4-Formylphenoxy)isophthalic acid is unique due to the presence of the formyl group, which can undergo further chemical modifications. This makes it a versatile intermediate in organic synthesis. In contrast, 5-(4-Carboxyphenoxy)isophthalic acid has a carboxyl group, making it more acidic and suitable for different types of coordination chemistry. 5-(4-Hydroxymethylphenoxy)isophthalic acid has a hydroxyl group, which can participate in hydrogen bonding and other interactions, while 5-(4-Aminophenoxy)isophthalic acid contains an amino group, making it useful in the synthesis of amide bonds and other nitrogen-containing compounds .
Propiedades
Fórmula molecular |
C15H10O6 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
5-(4-formylphenoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6/c16-8-9-1-3-12(4-2-9)21-13-6-10(14(17)18)5-11(7-13)15(19)20/h1-8H,(H,17,18)(H,19,20) |
Clave InChI |
BJLIIKFFUOGQQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


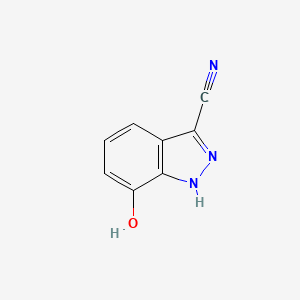

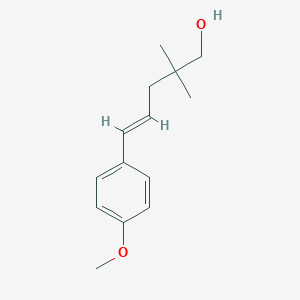

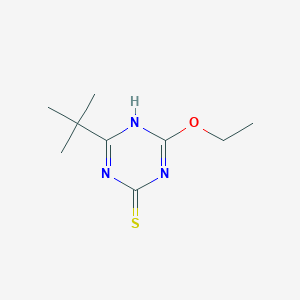

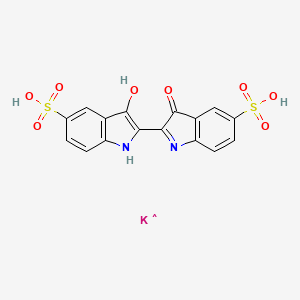
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
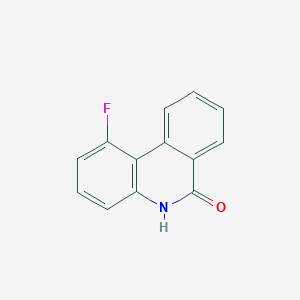
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
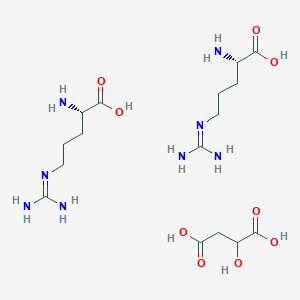
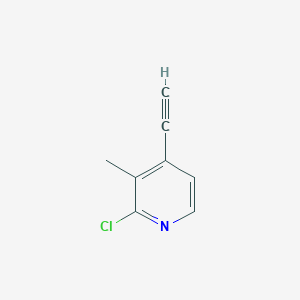
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
